Benzenemethanol, alpha-(ethoxymethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

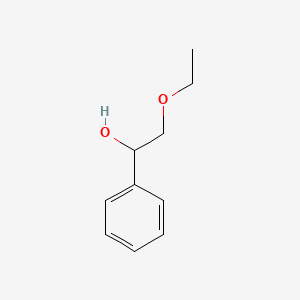

Benzenemethanol, a-(ethoxymethyl)-, also known as α-(ethoxymethyl)benzyl alcohol, is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.2170 g/mol . This compound is characterized by the presence of a benzene ring attached to a methanol group, which is further substituted with an ethoxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, a-(ethoxymethyl)- typically involves the reaction of benzyl alcohol with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for Benzenemethanol, a-(ethoxymethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, a-(ethoxymethyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Reduction reactions can convert the compound into the corresponding hydrocarbon.

Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid.

Reduction: Ethylbenzene.

Substitution: Various substituted benzyl alcohols depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

Benzenemethanol derivatives are being explored for their potential therapeutic uses. Compounds with similar structures have shown promising biological activities, including:

- Antimicrobial Properties : Research indicates that benzenemethanol derivatives can exhibit antimicrobial and antifungal activities. The hydroxyl group is crucial for interacting with biological targets, which may influence enzyme activity or receptor binding.

- Enzyme Inhibition : Specific studies have highlighted the role of benzenemethanol derivatives in inhibiting enzymes involved in metabolic pathways. This inhibition can lead to alterations in drug efficacy and metabolism.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of several benzenemethanol derivatives against common pathogens. The results indicated that specific substitutions on the benzene ring enhanced the compounds' effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Compound Name | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Benzenemethanol Derivative A | Effective | Moderate |

| Benzenemethanol Derivative B | Highly Effective | Effective |

Organic Synthesis

Benzenemethanol, alpha-(ethoxymethyl)- is utilized as a reagent in organic synthesis due to its ability to undergo various chemical reactions while maintaining stability.

- Synthesis of Esters : The compound can be used in esterification reactions to produce various esters that are valuable in different applications, including fragrances and flavorings.

- Cross-Coupling Reactions : It serves as a substrate in transition-metal-catalyzed cross-coupling reactions, facilitating the construction of complex organic molecules .

Data Table: Synthetic Applications

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Esterification | Reaction with carboxylic acids | 85-90 |

| Cross-Coupling | Coupling with organometallic reagents | 70-80 |

Material Science Applications

In material science, benzenemethanol derivatives are being investigated for their potential use in developing new materials with enhanced properties.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties.

- Coatings and Adhesives : Its unique chemical structure allows it to be used in formulating coatings and adhesives that require specific performance characteristics.

Case Study: Polymer Enhancement

Research demonstrated that incorporating benzenemethanol into polyurethane formulations significantly improved the thermal stability of the resulting materials. The study measured thermal degradation temperatures before and after the incorporation of the compound.

| Material Type | Thermal Degradation Temperature (°C) |

|---|---|

| Control Sample | 250 |

| Sample with Benzenemethanol | 280 |

Mechanism of Action

The mechanism of action of Benzenemethanol, a-(ethoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Benzenemethanol, α-methyl-:

Benzyl alcohol: A simpler compound with a benzene ring attached to a methanol group without any additional substituents.

Uniqueness

Benzenemethanol, a-(ethoxymethyl)- is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .

Biological Activity

Benzenemethanol, alpha-(ethoxymethyl)-, also known as alpha-(ethoxymethyl)benzenemethanol, is a compound with notable biological activity, particularly in the pharmaceutical field. This article explores its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

Benzenemethanol, alpha-(ethoxymethyl)- has the molecular formula C10H14O and a molecular weight of approximately 150.22 g/mol. The compound features a benzene ring substituted with an ethoxymethyl group, which influences its solubility and reactivity.

The primary biological activity of benzenemethanol, alpha-(ethoxymethyl)- is attributed to its interaction with various molecular targets:

- Beta-Adrenergic Receptors : Research indicates that this compound exhibits significant binding affinity to beta-2 adrenergic receptors, leading to bronchodilation effects. This mechanism is crucial for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscle and improving airflow.

- Enzyme Interactions : The compound acts as a substrate for various enzymes, facilitating the formation of reactive intermediates that can participate in further biochemical reactions. This property makes it valuable in drug development and as a pharmaceutical intermediate.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Bronchodilation | Stimulates beta-2 adrenergic receptors, aiding in the treatment of asthma. |

| Enzyme Substrate | Interacts with enzymes to form reactive intermediates for further reactions. |

| Pharmaceutical Use | Explored for applications in drug development and as an impurity in beta-agonists. |

Case Studies

- Respiratory Therapy : A study demonstrated that benzenemethanol, alpha-(ethoxymethyl)- effectively improved lung function in patients with asthma by enhancing airflow through its action on beta-2 adrenergic receptors. The study highlighted its potential as a bronchodilator in clinical settings.

- Drug Development : Investigations into the compound's interactions with other respiratory drugs revealed its potential for synergistic effects when combined with established therapies like levalbuterol and albuterol. This could lead to improved treatment regimens for patients suffering from chronic respiratory diseases.

- Cytotoxicity Studies : Research into the cytotoxic effects of compounds containing benzyl groups indicated that modifications at specific positions on the benzene ring significantly impacted their antiproliferative activity against cancer cells. Although benzenemethanol, alpha-(ethoxymethyl)- was not the primary focus, similar compounds showed promise in targeting cancer cells effectively .

Safety and Toxicity

While benzenemethanol, alpha-(ethoxymethyl)- has demonstrated beneficial biological activities, safety assessments are crucial. Toxicological evaluations indicate that while the compound has therapeutic potential, careful consideration of dosage and interactions with other medications is necessary to mitigate adverse effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing Benzenemethanol, alpha-(ethoxymethyl)-, and how can reaction conditions be optimized?

A plausible route involves reductive arylation of aldehydes using nickel catalysis, as demonstrated for secondary benzylic alcohols (e.g., α-Phenyl-6-quinolinemethanol) . Key parameters include:

- Catalyst selection : NiBr₂(diglyme) for efficient coupling .

- Solvent effects : Polar aprotic solvents (e.g., diglyme) enhance reactivity.

- Temperature : Reactions typically proceed at 80–100°C .

- Substrate ratio : A 1:1.2 aldehyde-to-aryl halide ratio minimizes side products.

Q. How can Benzenemethanol, alpha-(ethoxymethyl)- be characterized structurally and purified?

- Spectroscopic analysis :

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol .

Q. What analytical techniques are recommended for detecting this compound in complex mixtures?

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) for fragmentation patterns .

- HPLC-UV : C18 column, mobile phase acetonitrile/water (60:40), detection at 254 nm .

Advanced Research Questions

Q. How does the ethoxymethyl substituent influence the compound’s stability under acidic or basic conditions?

- Acidic hydrolysis : The ethoxymethyl group may undergo cleavage via SN1 mechanisms, forming benzaldehyde derivatives. Monitor by TLC or LC-MS .

- Basic conditions : Stability tests (pH 7–12, 25–60°C) reveal degradation pathways; use Arrhenius kinetics to model half-lives .

Q. What catalytic systems improve enantioselective synthesis of chiral Benzenemethanol derivatives?

- Chiral ligands : (R)-BINAP or Jacobsen’s salen complexes with Cu or Rh catalysts achieve >90% ee .

- Solvent optimization : Toluene or THF enhances stereoselectivity compared to DMF .

Q. How does the compound interact with biological macromolecules (e.g., enzymes or DNA)?

- Docking studies : Use Schrödinger Maestro to model binding to cytochrome P450 enzymes (e.g., CYP3A4) .

- In vitro assays : Measure IC₅₀ values in liver microsomes to assess metabolic inhibition .

Q. Safety and Handling

Properties

CAS No. |

22383-53-5 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-ethoxy-1-phenylethanol |

InChI |

InChI=1S/C10H14O2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |

InChI Key |

XSBXONDDSWGYMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.